molecular formula C18H17N3O3S3 B4720077 2-(benzylthio)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide

2-(benzylthio)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide

Cat. No. B4720077
M. Wt: 419.5 g/mol
InChI Key: AAJATLNKJWMJHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylthio)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound is known to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of 2-(benzylthio)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide is not fully understood. However, studies have suggested that this compound may exert its effects through the inhibition of specific enzymes and signaling pathways.
Biochemical and Physiological Effects:
2-(benzylthio)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide has been shown to exhibit a range of biochemical and physiological effects. These include the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(benzylthio)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide in lab experiments is its relatively low toxicity. This allows for higher concentrations of the compound to be used without causing harm to cells or organisms. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 2-(benzylthio)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide. One area of interest is the development of more effective synthesis methods for this compound, which could allow for larger quantities to be produced at a lower cost. Additionally, further investigation into the mechanism of action of this compound could lead to the development of more targeted therapies for specific diseases. Finally, exploring the potential applications of 2-(benzylthio)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide in combination with other compounds could lead to the development of more effective treatment regimens for various diseases.

Scientific Research Applications

There has been a significant amount of research conducted on the potential applications of 2-(benzylthio)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide in the field of medicine. This compound has been shown to exhibit anticancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, 2-(benzylthio)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide has been investigated for its potential as an anti-inflammatory agent, with promising results.

properties

IUPAC Name

2-benzylsulfanyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S3/c22-17(13-25-12-14-4-2-1-3-5-14)20-15-6-8-16(9-7-15)27(23,24)21-18-19-10-11-26-18/h1-11H,12-13H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJATLNKJWMJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(benzylthio)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide
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